molecular formula C11H6N4O2 B14897723 5-Methyl-6,8-dioxo-5,6,7,8-tetrahydro-1,5-naphthyridine-2,7-dicarbonitrile

5-Methyl-6,8-dioxo-5,6,7,8-tetrahydro-1,5-naphthyridine-2,7-dicarbonitrile

Cat. No.: B14897723
M. Wt: 226.19 g/mol
InChI Key: XGEXAPLLFLGONH-UHFFFAOYSA-N
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Description

5-Methyl-6,8-dioxo-5,6,7,8-tetrahydro-1,5-naphthyridine-2,7-dicarbonitrile is a heterocyclic compound that belongs to the class of 1,5-naphthyridines. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry . The structure of this compound includes a naphthyridine core with two cyano groups and a methyl group, making it a versatile scaffold for various chemical reactions and applications.

Preparation Methods

The synthesis of 5-Methyl-6,8-dioxo-5,6,7,8-tetrahydro-1,5-naphthyridine-2,7-dicarbonitrile typically involves the condensation of appropriate precursors under specific conditions. One common method includes the reaction of alicyclic α, β-diketone with an α, β-diamine . Industrial production methods often utilize scalable and cost-effective routes to ensure high yields and purity of the final product .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

5-Methyl-6,8-dioxo-5,6,7,8-tetrahydro-1,5-naphthyridine-2,7-dicarbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methyl-6,8-dioxo-5,6,7,8-tetrahydro-1,5-naphthyridine-2,7-dicarbonitrile involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Compared to other similar compounds, 5-Methyl-6,8-dioxo-5,6,7,8-tetrahydro-1,5-naphthyridine-2,7-dicarbonitrile stands out due to its unique structure and versatile reactivity. Similar compounds include:

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties .

Properties

Molecular Formula

C11H6N4O2

Molecular Weight

226.19 g/mol

IUPAC Name

5-methyl-6,8-dioxo-1,5-naphthyridine-2,7-dicarbonitrile

InChI

InChI=1S/C11H6N4O2/c1-15-8-3-2-6(4-12)14-9(8)10(16)7(5-13)11(15)17/h2-3,7H,1H3

InChI Key

XGEXAPLLFLGONH-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)C(C1=O)C#N)N=C(C=C2)C#N

Origin of Product

United States

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